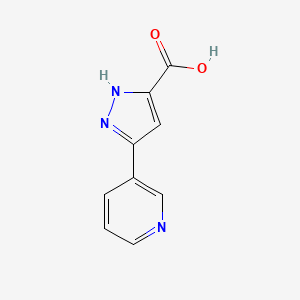

5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-pyridin-3-yl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-4-7(11-12-8)6-2-1-3-10-5-6/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCDZCUPZRFWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390255 | |

| Record name | 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374064-01-4 | |

| Record name | 5-(3-Pyridinyl)-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374064-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Molecular Architecture: A Technical Guide to 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid

For Immediate Release

A comprehensive technical guide detailing the structure, synthesis, and potential biological significance of 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the compound's chemical characteristics, experimental protocols for its synthesis and characterization, and insights into its potential role in inflammatory signaling pathways.

Molecular Structure and Properties

This compound is a heterocyclic organic compound with the molecular formula C₉H₇N₃O₂. Its structure features a pyrazole ring substituted with a pyridine ring at the 5-position and a carboxylic acid group at the 3-position. This unique arrangement of aromatic and functional groups bestows upon it specific chemical and physical properties relevant to medicinal chemistry. The presence of the pyridine and pyrazole moieties, both common pharmacophores, suggests its potential for diverse biological activities. The carboxylic acid group enhances its solubility in aqueous media and provides a reactive handle for the synthesis of derivatives.

Below is a diagram illustrating the chemical structure of the title compound.

Caption: Chemical structure of the core compound.

Physicochemical and Spectral Data

A summary of the key physicochemical properties and predicted spectral data for this compound is presented in the table below. This data is essential for the identification and characterization of the compound.

| Property | Value |

| Molecular Formula | C₉H₇N₃O₂ |

| Molecular Weight | 189.17 g/mol |

| Melting Point | 308-310 °C (decomposes) |

| Boiling Point (Predicted) | 541.4 ± 40.0 °C |

| pKa (Predicted) | 3.56 ± 0.10 |

| Predicted ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 13.5 (s, 1H, COOH), 9.1 (d, 1H), 8.6 (dd, 1H), 8.2 (m, 1H), 7.5 (m, 1H), 7.3 (s, 1H) |

| Predicted ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 163.0, 150.0, 148.5, 147.0, 135.0, 130.0, 124.0, 108.0 |

| Mass Spectrum (m/z) | [M+H]⁺: 190.0611, [M-H]⁻: 188.0465 |

Note: NMR and mass spectrometry data are predicted based on computational models and data from structurally similar compounds, as experimental data for this specific molecule is not widely available.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the condensation of a β-ketoester with hydrazine, a common method for pyrazole synthesis.

The Physicochemical Landscape of Pyridinyl-Pyrazole Compounds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyridinyl-pyrazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. The intricate interplay of its physicochemical properties is paramount to achieving desirable drug-like characteristics, influencing everything from target engagement and cellular activity to pharmacokinetic profiles. This technical guide provides an in-depth analysis of the core physicochemical properties of pyridinyl-pyrazole compounds, offering a practical resource for researchers engaged in their development.

Core Physicochemical Properties: Data-Driven Insights

The optimization of pyridinyl-pyrazole derivatives is a multidimensional challenge where solubility, lipophilicity, and basicity must be carefully balanced to achieve a suitable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Below are tabulated data for representative pyridinyl-pyrazole compounds and related analogs, illustrating the impact of structural modifications on these key parameters.

Table 1: Physicochemical Properties of Pyridinyl-Pyrazole Kinase Inhibitors

This table presents a selection of 1H-pyrazole-based inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research. The data highlights how modifications to the pyrazole core and its substituents can modulate calculated LogP (cLogP) and aqueous solubility, crucial factors for oral bioavailability and formulation.

| Compound ID | Structure | G2019S-LRRK2 IC50 (nM) | cLogP | Aqueous Solubility (µM) |

| 3 | Structure not available in search results | 90 | 4.2 | 1.3 |

| 4 | Structure not available in search results | 80 | 4.2 | 1.5 |

| 7 | Structure not available in search results | 20 | 4.6 | 0.4 |

| 8 | Structure not available in search results | 15 | 4.6 | 0.3 |

| 10 | Structure not available in search results | 8 | 4.2 | 0.3 |

| 11 | Structure not available in search results | 10 | 4.2 | 0.2 |

| 12 | Structure not available in search results | 10 | 4.2 | 0.2 |

Data sourced from a study on 1H-pyrazole biaryl sulfonamides as G2019S-LRRK2 kinase inhibitors. The exact structures are proprietary to the source study and not publicly available.[1]

Key Signaling Pathway: p38 MAP Kinase

Pyridinyl-pyrazole compounds have been extensively developed as inhibitors of p38 mitogen-activated protein (MAP) kinase, a critical node in the cellular response to stress and inflammation.[2][3][4][5][6] Understanding the pathway is crucial for interpreting the biological effects of these inhibitors.

Caption: The p38 MAPK signaling cascade and the point of intervention for pyridinyl-pyrazole inhibitors.

Experimental Protocols

Accurate and reproducible measurement of physicochemical properties is fundamental to building robust structure-activity relationships (SAR). The following sections detail standard protocols for determining lipophilicity (LogP), kinetic solubility, and acid dissociation constant (pKa).

Workflow for Physicochemical Property Determination

Caption: Standard experimental workflows for determining key physicochemical properties.

Detailed Methodologies

1. Lipophilicity (LogP) Determination by Shake-Flask Method

The shake-flask method is the traditional gold standard for LogP measurement.[7][8][9][10]

-

Materials:

-

1-Octanol (HPLC grade)

-

Purified water (e.g., Milli-Q)

-

Test compound

-

Glassware (e.g., flasks, separatory funnels)

-

Shaker

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

-

Procedure:

-

Phase Saturation: Prepare octanol-saturated water and water-saturated octanol by vigorously mixing equal volumes of 1-octanol and water for 24 hours, followed by a 24-hour separation period.

-

Stock Solution: Prepare a stock solution of the test compound in the pre-saturated solvent in which it is more soluble.

-

Partitioning: Add a known volume of the stock solution to a flask containing known volumes of both pre-saturated 1-octanol and water.

-

Equilibration: Seal the flask and shake it gently for a sufficient period (e.g., 2-4 hours) at a controlled temperature (e.g., 25°C) to allow for equilibrium to be reached.

-

Phase Separation: Allow the phases to separate completely, either by letting the flask stand or by centrifugation.

-

Quantification: Carefully sample an aliquot from each phase. Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

2. Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[11][12][13][14][15]

-

Materials:

-

Test compounds dissolved in DMSO (e.g., 10-20 mM stock)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

96-well microtiter plates

-

Automated liquid handler (recommended)

-

Plate shaker/incubator

-

Nephelometer or UV spectrophotometer with a plate reader

-

-

Procedure (Nephelometric Method):

-

Compound Plating: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.

-

Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentration (typically ensuring the final DMSO concentration is low, e.g., 1-2%).

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[11]

-

Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate formed.

-

Data Analysis: The kinetic solubility is determined as the concentration at which significant precipitation is first observed, relative to controls.

-

3. pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[16][17][18][19]

-

Materials:

-

Test compound

-

Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants

-

Potentiometer with a calibrated pH electrode

-

Magnetic stirrer and stir bar

-

Titration vessel

-

Inert gas (e.g., nitrogen) to purge dissolved CO2

-

-

Procedure:

-

Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[16]

-

Sample Preparation: Prepare a solution of the test compound at a known concentration (e.g., 1 mM) in purified water.[16][17] An electrolyte (e.g., 0.15 M KCl) is often added to maintain constant ionic strength.[16]

-

Titration Setup: Place the sample solution in the titration vessel, immerse the pH electrode, and begin stirring. Purge the solution with nitrogen to remove dissolved CO2.[16]

-

Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Collection: Continue the titration well past the equivalence point(s).

-

Data Analysis: Plot pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative plot (ΔpH/ΔV) can be used to accurately determine the equivalence point. The pKa is the pH at which half the volume of titrant required to reach the equivalence point has been added. For robust data, perform the titration in triplicate.[16]

-

References

- 1. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrevlett.com [chemrevlett.com]

- 6. chemrevlett.com [chemrevlett.com]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. enamine.net [enamine.net]

- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

In-depth Technical Guide on 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

CAS Number: 374064-01-4

IUPAC Name: 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid

This technical guide provides a comprehensive overview of 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical research and drug development. The document details its chemical properties, a general synthetic protocol, and explores its current and potential applications as a scaffold for kinase inhibitors in oncology.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₇N₃O₂ | --INVALID-LINK-- |

| Molecular Weight | 189.17 g/mol | --INVALID-LINK-- |

| Appearance | Beige amorphous powder | --INVALID-LINK-- |

| Melting Point | >300 °C | --INVALID-LINK-- |

| Purity | ≥97% (HPLC) | --INVALID-LINK-- |

| Storage Conditions | 0-8°C | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The synthesis of this compound typically follows a well-established route for pyrazole ring formation, which involves the cyclization of a 1,3-dicarbonyl compound with hydrazine. A general, two-step experimental protocol is outlined below.

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate (Intermediate)

General Protocol:

-

To a solution of sodium ethoxide in anhydrous ethanol, add ethyl acetate.

-

Slowly add 3-acetylpyridine to the reaction mixture at a controlled temperature.

-

The mixture is then refluxed for several hours to drive the condensation.

-

After cooling, the reaction is quenched with a weak acid and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated under reduced pressure to yield the crude ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate, which can be purified by chromatography.

Step 2: Synthesis of this compound

The pyrazole ring is formed by the cyclization of the diketoester intermediate with hydrazine, followed by hydrolysis of the resulting ester.

General Protocol:

-

The intermediate, ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate, is dissolved in a suitable solvent such as ethanol or acetic acid.[1]

-

Hydrazine hydrate is added dropwise to the solution, and the mixture is refluxed for several hours.[1][2]

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the resulting pyrazole ester is isolated.

-

The ester is then subjected to hydrolysis, typically using an aqueous solution of a base like sodium hydroxide, followed by acidification to precipitate the carboxylic acid.

-

The final product, this compound, is collected by filtration, washed, and dried.

Biological Activity and Applications in Drug Discovery

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, with numerous approved drugs featuring this heterocyclic core.[3][4][5] The title compound, this compound, serves as a valuable scaffold, particularly in the development of kinase inhibitors for cancer therapy.[6] The pyrazole ring can act as a bioisostere for other aromatic systems, improving physicochemical properties like lipophilicity and solubility.[4]

Kinase Inhibition

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyrazole moiety is a privileged scaffold for designing kinase inhibitors.[3] While specific quantitative data for the parent compound is not widely published, derivatives of the 4-(pyrazol-3-yl)-pyridine scaffold have shown potent inhibitory activity against various kinases.

For instance, derivatives of the isomeric 4-(pyrazol-3-yl)-pyridine scaffold have been developed as potent inhibitors of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[7] The general structure-activity relationship (SAR) suggests that modifications on the pyrazole and pyridine rings can significantly impact potency and selectivity.[7]

The following table summarizes the inhibitory activity of some pyrazole-based kinase inhibitors to illustrate the potential of this scaffold.

| Compound/Derivative Class | Target Kinase(s) | IC₅₀ Values | Reference |

| 4-(Pyrazol-3-yl)-pyrimidine derivative | JNK3 | 0.63 µM | [7] |

| Pyrazole-based Akt inhibitor (Compound 1) | Akt1 | 61 nM | [3] |

| Pyrazole-based Akt inhibitor (Afuresertib analogue) | Akt1 | 1.3 nM | [3] |

| Pyrazole-based Bcr-Abl inhibitor (Asciminib) | Bcr-Abl | 0.5 nM (IC₅₀), 0.5-0.8 nM (Kd) | [3] |

| Pyrazolopyridine derivative (Compound 3f) | VEGFR-2 | GI₅₀ = 3.3 µM (MG-MID) | [8] |

| Pyrazolopyridine derivatives (3d, 3e, 3f, 4a) | EGFR, VEGFR-2 | 0.066-0.184 µM (EGFR), 0.102-0.418 µM (VEGFR-2) | [8] |

Signaling Pathway and Experimental Workflow

The development of kinase inhibitors often involves a structured workflow from initial screening to lead optimization. The pyrazole scaffold of this compound is a key component in compounds targeting oncogenic signaling pathways, such as the MAPK/JNK pathway.

The dysregulation of the JNK signaling pathway is implicated in various diseases, including cancer and inflammatory disorders.[7] Kinase inhibitors based on the pyrazole scaffold can potentially modulate this pathway.

References

- 1. Secure Verification [cherry.chem.bg.ac.rs]

- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmatutor.org [pharmatutor.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unraveling the Molecular Architecture: A Technical Guide to the Spectral Data Analysis of Pyrazole Carboxylic Acids

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of pyrazole carboxylic acids is paramount. These heterocyclic compounds form the backbone of numerous pharmacologically active agents, and their precise characterization is the bedrock of rational drug design and development. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the elucidation of pyrazole carboxylic acid structures.

This document details the characteristic spectral data, outlines experimental protocols for data acquisition, and presents a logical workflow for the integrated analysis of these molecules. All quantitative data is summarized in structured tables for ease of comparison, and key experimental and analytical workflows are visualized using diagrams.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of organic molecules. For pyrazole carboxylic acids, both ¹H and ¹³C NMR provide critical information about the substitution pattern on the pyrazole ring and the nature of the carboxylic acid group.

Proton (¹H) NMR Spectral Data

The chemical shifts (δ) of protons in pyrazole carboxylic acids are influenced by the electronic environment, including the positions of the carboxylic acid group and other substituents on the pyrazole ring. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent.[1][2] Protons attached to the pyrazole ring generally resonate in the aromatic region.

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | - |

| Pyrazole H-3/H-5 | 7.5 - 8.5 | Doublet / Singlet | 1.5 - 3.0 |

| Pyrazole H-4 | 6.5 - 7.5 | Triplet / Doublet | 1.5 - 3.0 |

| N-H (if unsubstituted) | 12.0 - 14.0 | Broad Singlet | - |

Caption: This table summarizes the typical ¹H NMR chemical shifts for pyrazole carboxylic acids.

Carbon-¹³ (¹³C) NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is characteristically found at a downfield chemical shift. The chemical shifts of the pyrazole ring carbons are indicative of the substitution pattern.[3][4]

| Carbon | Typical Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 160 - 175 |

| Pyrazole C -3/ C -5 | 130 - 150 |

| Pyrazole C -4 | 100 - 115 |

Caption: This table outlines the characteristic ¹³C NMR chemical shifts for pyrazole carboxylic acids.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality NMR spectra.

-

Sample Preparation: Dissolve 5-10 mg of the pyrazole carboxylic acid derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄) in a 5 mm NMR tube.[5][6] DMSO-d₆ is often a good choice as it can dissolve a wide range of polar compounds and the acidic proton is readily observed.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[7]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay. Typically, 16 to 64 scans are sufficient.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule by detecting their characteristic vibrational frequencies.[9][10]

Characteristic IR Absorption Bands

For pyrazole carboxylic acids, the IR spectrum is dominated by absorptions from the carboxylic acid and the pyrazole ring.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1720 | Strong |

| C=N (Pyrazole Ring) | Stretching | 1550 - 1620 | Medium |

| C=C (Pyrazole Ring) | Stretching | 1450 - 1550 | Medium |

| N-H (Pyrazole Ring) | Stretching | 3100 - 3300 | Medium, Broad |

Caption: This table presents the key IR absorption frequencies for pyrazole carboxylic acids.[1][11]

The broad O-H stretch is a hallmark of the hydrogen-bonded dimer structure commonly adopted by carboxylic acids in the solid state.[2] The C=O stretching frequency can be influenced by conjugation with the pyrazole ring.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid Samples (ATR): Place a small amount of the solid pyrazole carboxylic acid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is the most common and convenient method.[10]

-

Solid Samples (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Liquid/Solution Samples: A thin film of a liquid sample can be placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared using a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CHCl₃).[12]

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[9] A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.[13]

Molecular Ion and Fragmentation Patterns

The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the pyrazole carboxylic acid. The fragmentation of these compounds is often initiated by the loss of moieties from the carboxylic acid group or cleavage of the pyrazole ring.

| Fragment Ion | Description | Typical m/z Value |

| [M]⁺ | Molecular Ion | Molecular Weight |

| [M - OH]⁺ | Loss of a hydroxyl radical | M - 17 |

| [M - COOH]⁺ or [M - HCOOH] | Loss of the carboxylic acid group | M - 45 or M - 46 |

| Cleavage of Pyrazole Ring | Expulsion of HCN or N₂ | Varies |

Caption: This table details common fragmentation patterns observed in the mass spectra of pyrazole carboxylic acids.[2][14][15]

The specific fragmentation pathway can be influenced by the position and nature of substituents on the pyrazole ring.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the pyrazole carboxylic acid in a suitable volatile solvent, such as methanol or acetonitrile.[16] The concentration should be in the range of 1-10 µg/mL.

-

Instrumentation: A variety of mass spectrometers can be used, with common ionization techniques being Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

-

Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural information, often in conjunction with NMR and IR data.

Integrated Spectral Analysis Workflow

The most robust structural elucidation is achieved by integrating the data from all three spectroscopic techniques. The following diagram illustrates a logical workflow for this process.

Caption: A logical workflow for the integrated spectral analysis of pyrazole carboxylic acids.

This systematic approach, beginning with individual data acquisition and culminating in a correlated structural validation, ensures a high degree of confidence in the final assigned structure. The interplay between the different spectroscopic methods provides a comprehensive and unambiguous characterization of pyrazole carboxylic acid derivatives, which is an indispensable step in the advancement of medicinal chemistry and drug discovery.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives (1984) | Pilar Cabildo | 49 Citations [scispace.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. pubsapp.acs.org [pubsapp.acs.org]

- 9. Experimental Design [web.mit.edu]

- 10. amherst.edu [amherst.edu]

- 11. tutorchase.com [tutorchase.com]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. BiblioBoard [openresearchlibrary.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

discovery and synthesis of novel pyrazole-based heterocycles

An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole-Based Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4] First synthesized by Ludwig Knorr in 1883, this scaffold's unique structural and electronic properties have led to its incorporation into a multitude of bioactive compounds.[2][3][5] The pyrazole nucleus is a "privileged scaffold," meaning it can bind to a wide range of biological targets, leading to diverse pharmacological activities.[6][7][8] This is evidenced by its presence in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the kinase inhibitor Crizotinib.[3][9][10][11]

The chemical versatility of the pyrazole ring allows for extensive functionalization, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of molecules to optimize their therapeutic efficacy and pharmacokinetic profiles.[1][9] The N1 "pyrrole-like" nitrogen can act as a hydrogen bond donor, while the N2 "pyridine-like" nitrogen serves as a hydrogen bond acceptor, facilitating crucial interactions with biological macromolecules.[4][12] This guide provides a comprehensive overview of key synthetic strategies for creating novel pyrazole-based heterocycles, details established experimental protocols, summarizes significant biological activities with a focus on anticancer applications, and presents quantitative data to aid in drug development efforts.

Core Synthetic Strategies

The construction of the pyrazole core can be achieved through various synthetic routes, ranging from classical condensation reactions to modern multi-component and metal-catalyzed methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

1. Knorr Pyrazole Synthesis This is the most fundamental and widely used method for pyrazole synthesis. It involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[2][5][13] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[13] A significant consideration, especially with unsymmetrical dicarbonyl compounds, is regioselectivity, which can be influenced by the steric and electronic properties of the substituents and the reaction pH.[13]

2. Synthesis from α,β-Unsaturated Carbonyls and Hydrazines The reaction between α,β-unsaturated aldehydes or ketones (chalcones) and hydrazines is another robust method for synthesizing pyrazolines, which can be subsequently oxidized to pyrazoles.[14] The reaction involves a Michael addition of the hydrazine followed by intramolecular cyclization and dehydration.

3. 1,3-Dipolar Cycloaddition Methods involving [3+2] cycloaddition reactions provide a powerful route to the pyrazole nucleus. A common approach is the reaction between an alkyne and a 1,3-dipolar compound such as a diazoalkane or a nitrile imine.[14][15] This method offers high regioselectivity and is tolerant of a wide range of functional groups.

4. Multi-Component Reactions (MCRs) MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials.[16] These reactions are prized for their operational simplicity, atom economy, and ability to rapidly generate libraries of structurally diverse compounds.[17] For pyrazole synthesis, an MCR might involve an aldehyde, an active methylene compound (like malononitrile), and a hydrazine, often under catalytic conditions.[1][16][17]

5. Modern Synthetic Approaches Recent advancements have introduced novel and efficient protocols for pyrazole synthesis. These include:

-

Microwave-Assisted Synthesis: Utilizes microwave irradiation to dramatically reduce reaction times and improve yields.[18]

-

Metal-Catalyzed Reactions: Employs transition metals like copper, palladium, or rhodium to catalyze C-N and C-C bond formations in novel cyclization strategies.[14][15]

-

Solvent-Free and Green Protocols: Focuses on environmentally benign conditions, using catalysts like nano-ZnO or employing solid-phase supports to minimize waste.[14][17]

Caption: General workflow of the Knorr Pyrazole Synthesis.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for successful synthesis. Below is a representative protocol for the Knorr pyrazole synthesis, which can be adapted for various substrates.

Protocol: Synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine) [13]

This protocol details the synthesis of a classic pyrazolone derivative.

Materials:

-

Ethyl acetoacetate (1.0 equivalent)

-

Phenylhydrazine (1.0 equivalent)

-

Methyl iodide (optional, for N-methylation)

-

Ethanol or Glacial Acetic Acid

-

Ice bath

-

Reflux apparatus

-

Stirring hot plate

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq) and ethanol.

-

Addition of Hydrazine: Add phenylhydrazine (1.0 eq) dropwise to the stirred solution. Note: The addition can be exothermic and should be controlled.[13]

-

Heating: Heat the reaction mixture to reflux (approximately 100°C if using a hot plate) for 1 hour.[13] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the resulting mixture in an ice bath to facilitate the precipitation of the crude product.[13]

-

Purification: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold water or ethanol to remove impurities.[13]

-

Recrystallization: Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure pyrazolone.[13]

(Note: These protocols are intended as a starting point and may require optimization for different substrates and scales.)[13]

Quantitative Synthetic Data

The efficiency of a synthetic protocol is best evaluated through quantitative data. The following table summarizes reaction conditions and yields for various pyrazole syntheses.

| Method | Reactants | Catalyst/Conditions | Yield (%) | Reference |

| Knorr Synthesis | Ethyl acetoacetate, Phenylhydrazine | Acetic Acid, Reflux, 1h | High | [13] |

| Knorr Synthesis | 1,3-Diketone, Hydrazine Hydrate | Ethanol, 100°C, 1h | Good | [13] |

| MCR | Aldehyde, Malononitrile, Phenylhydrazine | Taurine, 80°C | 85-95 | [17] |

| Cyclocondensation | Chalcone, Hydrazine Hydrate | Ethanol, Reflux | 60-66 | [14] |

| [3+2] Cycloaddition | Terminal Alkyne, Tosylhydrazine | One-pot, three-component | Good | [15] |

| Oxidative Coupling | Aldehyde Hydrazone, Olefin | I₂, TBHP, DMF, 80°C | Moderate (35%) | [19] |

Biological Activities and Therapeutic Potential

Pyrazole derivatives exhibit a remarkable breadth of biological activities, making them highly valuable in drug development.[2][20][21]

-

Anti-inflammatory Activity: Many pyrazole derivatives function as potent anti-inflammatory agents, most notably through the inhibition of cyclooxygenase (COX) enzymes.[22] Celecoxib, a selective COX-2 inhibitor, is a blockbuster drug for treating arthritis and pain.[3][10] Novel derivatives continue to be developed as dual COX/5-LOX inhibitors for improved efficacy and reduced side effects.[8][20]

-

Anticancer Activity: This is one of the most intensively studied areas for pyrazole compounds. Their anticancer effects are often mediated by the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that become dysregulated in cancer.[12][23]

-

Kinase Inhibition: Pyrazoles are a "privileged scaffold" for designing kinase inhibitors.[12] They have been successfully developed to target numerous kinases, including Akt (Protein Kinase B), MAPKs, JAKs, and receptor tyrosine kinases like EGFR and VEGFR.[11][12][23] The PI3K/Akt/mTOR pathway, critical for cell survival and proliferation, is a frequent target.[11][24]

-

FDA-Approved Drugs: Crizotinib (ALK/ROS1 inhibitor) and Erdafitinib (FGFR inhibitor) are examples of pyrazole-based kinase inhibitors approved for treating specific types of cancer.[11]

-

-

Antimicrobial and Antifungal Activity: Pyrazole-containing molecules have shown significant activity against a range of microbial pathogens, including drug-resistant bacterial strains like MRSA and various fungi.[2][3][25][26]

-

Other CNS and Metabolic Activities: The scaffold is also found in drugs with antiviral, anticonvulsant, antidepressant, and anti-obesity properties, highlighting its versatility.[2][3][22]

Caption: PI3K/Akt signaling pathway and the inhibitory action of pyrazole-based drugs.

Quantitative Biological Data

The therapeutic potential of novel compounds is determined by their potency against specific biological targets. The table below presents activity data for selected pyrazole derivatives.

| Compound Class | Target | Activity Metric | Value | Reference |

| Pyrazole Sulfonamide | COX-2 / 5-LOX | ED₅₀ (in vivo) | 46.98 μmol/kg | [20] |

| 1,3,4,5-Tetrasubstituted Pyrazole | Inflammation | % Inhibition | 93.80% | [20] |

| Pyrazole-Indole Hybrid | MCF-7 (Breast Cancer) | GI₅₀ | 15.6 µM | [20] |

| Pyrazole-based Analog | Akt1 Kinase | IC₅₀ | 1.3 nM | [11] |

| Pyrazole-based Analog | HCT116 (Colon Cancer) | IC₅₀ | 0.95 µM | [11] |

| Pyrazole-Benzimidazole Hybrid | Chk2 Kinase | IC₅₀ | 17.9 nM | [11] |

| Triarylpyrazole | PDGFRβ Kinase | % Inhibition @ 100µM | 99% | [23] |

| Triarylpyrazole | BRAF V600E Kinase | % Inhibition @ 100µM | 96% | [23] |

Conclusion and Future Prospects

The pyrazole scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a diverse array of biological targets, ensures its relevance in modern drug discovery. Classical methods like the Knorr synthesis remain valuable, while modern multi-component and catalyzed reactions are accelerating the discovery of novel, complex derivatives.[1][17]

The significant impact of pyrazole-based compounds in oncology, particularly as kinase inhibitors, highlights a promising trajectory for future research.[27] Future efforts will likely focus on designing next-generation inhibitors with greater selectivity to minimize off-target effects, overcoming drug resistance mechanisms, and exploring novel biological targets beyond kinases. The development of pyrazole-based PROTACs (proteolysis-targeting chimeras) and covalent inhibitors may also open new avenues for therapeutic intervention. The ongoing exploration of the vast chemical space around the pyrazole core promises to deliver new and improved medicines for a wide range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. jchr.org [jchr.org]

- 3. chemrevlett.com [chemrevlett.com]

- 4. mdpi.com [mdpi.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. mdpi.com [mdpi.com]

- 7. Special Issue "Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazole synthesis [organic-chemistry.org]

- 16. An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents [mdpi.com]

- 17. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 22. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - ProQuest [proquest.com]

- 27. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

preliminary biological screening of pyrazole derivatives

An In-Depth Technical Guide to the Preliminary Biological Screening of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry.[1][2] Their remarkable structural versatility and ability to modulate various biological targets have led to their incorporation into numerous clinically approved drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the anticancer drug crizotinib.[3][4][5] The pyrazole nucleus is considered a "privileged structure" due to its wide spectrum of pharmacological activities, which include anticancer, anti-inflammatory, antimicrobial, antifungal, antiviral, and antioxidant properties.[2][4][5]

This technical guide provides a comprehensive overview of the preliminary biological screening methodologies for pyrazole derivatives. It includes structured data from recent studies, detailed experimental protocols for key assays, and visualizations of critical workflows and pathways to aid researchers in the efficient evaluation of novel pyrazole-based compounds.

Key Biological Activities and Screening Data

The initial phase of drug discovery for pyrazole derivatives involves screening against a panel of assays to identify primary biological activities. The most commonly investigated therapeutic areas are oncology, inflammation, and infectious diseases.

Anticancer Activity

Pyrazole derivatives exert anticancer effects through various mechanisms, including the inhibition of protein kinases (e.g., VEGFR-2), induction of apoptosis, and cell cycle arrest.[2][3][6] Preliminary screening is typically performed in vitro against a panel of human cancer cell lines.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

| Compound Identifier | Target Cell Line | Activity Metric | Value |

|---|---|---|---|

| 157 | HTC-116 (Colon Cancer) | IC₅₀ | 1.51 µM[6] |

| 158 | MCF-7 (Breast Cancer) | IC₅₀ | 7.68 µM[6] |

| 159a | MGC-803 (Gastric Cancer) | IC₅₀ | 15.43 µM[6] |

| 159b | MGC-803 (Gastric Cancer) | IC₅₀ | 20.54 µM[6] |

| Compound 27 | MCF-7 (Breast Cancer) | IC₅₀ | 16.50 µM[3] |

| Compound 4j | Huh7 (Liver Cancer) | IC₅₀ | 1.6 µM[1] |

| Compound 4j | HCT116 (Colon Cancer) | IC₅₀ | 1.1 µM[1] |

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anti-inflammatory Activity

Many pyrazole derivatives function as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[7][8]

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound Identifier | Assay/Target | Activity Metric | Value |

|---|---|---|---|

| 128a, 128b, 129a, 129b | COX-2 Inhibition | Selective Inhibition | High[6][7] |

| 133 | In vivo (model not specified) | ED₅₀ | 0.8575 mmol/kg[6] |

| 143a | In vivo (model not specified) | ED₅₀ | 62.61 µmol/kg[7] |

| 143c | In vivo (model not specified) | ED₅₀ | 55.83 µmol/kg[7] |

| Compound 8d | In vitro (model not specified) | % Inhibition | 75%[9] |

| El-Sayed et al. (8d) | In vivo (model not specified) | Activity | Comparable to Celecoxib[1] |

ED₅₀ (Median effective dose) is the dose that produces a quantal effect in 50% of the population that receives it.

Antimicrobial Activity

The pyrazole scaffold is also prevalent in compounds developed as antimicrobial agents.[4] Preliminary screening involves determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound Class | Target Organism | Activity Metric | Finding |

|---|---|---|---|

| Thiazolidinone Derivatives | S. aureus, E. coli, S. pyogenes | In vitro assay | Significant antibacterial activity[10] |

| Compounds 5c, 9b, 9c | L. innocua, S. aureus, E. coli | In vitro assay | Excellent bactericidal activity[11] |

| Compounds 5c, 9b, 9c | Candida albicans | In vitro assay | Excellent fungicidal activity[11] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocols

Detailed and reproducible protocols are critical for the preliminary screening of compound libraries. Below are methodologies for common assays mentioned in the literature.

MTT Assay for In Vitro Anticancer Screening

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents. This results in the formation of a purple formazan product, which is solubilized, and the colored solution is quantified by measuring its absorbance.

Methodology:

-

Cell Seeding: Human tumor cell lines (e.g., MCF-7, HTC-116) are seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The pyrazole derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations (typically in a series of dilutions). A control group receives only the solvent. The plates are incubated for 48-72 hours.

-

MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration.

Carrageenan-Induced Rat Paw Edema Assay for In Vivo Anti-inflammatory Activity

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.[9]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.

Methodology:

-

Animal Acclimatization: Swiss Albino or Wistar rats are acclimatized to laboratory conditions for at least one week. Animals are fasted overnight before the experiment.

-

Compound Administration: The test pyrazole derivatives are administered orally (p.o.) or intraperitoneally (i.p.), typically suspended in a 1% Tween-80 or CMC solution. A standard drug (e.g., Celecoxib, Phenylbutazone) and a vehicle control group are included.[1][9]

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw of each rat.

-

Edema Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacterial and fungal strains.

Principle: A standardized suspension of microorganisms is tested against a range of dilutions of the test compound in a liquid nutrient medium. The MIC is the lowest concentration that inhibits the visible growth of the microorganism after a defined incubation period.

Methodology:

-

Compound Preparation: A stock solution of the pyrazole derivative is prepared in a solvent like DMSO. A two-fold serial dilution is then performed in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: The prepared inoculum is added to all wells containing the diluted compound, as well as to positive (inoculum only) and negative (broth only) control wells.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

-

Result Determination: The wells are examined visually or with a plate reader for turbidity. The MIC is recorded as the lowest concentration of the compound where no visible growth is observed.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, adhering to the specified design constraints.

Caption: Workflow for an in-vitro cytotoxicity screening using the MTT assay.

Caption: Simplified COX pathway showing selective inhibition by pyrazole derivatives.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. dovepress.com [dovepress.com]

- 9. japsonline.com [japsonline.com]

- 10. chemrevlett.com [chemrevlett.com]

- 11. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Solubility and Stability of 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information and predicted physicochemical properties of 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and development. Due to a lack of specific experimental data in publicly accessible literature, this guide combines theoretical knowledge, data from structurally similar compounds, and detailed experimental protocols to offer a robust framework for its handling and characterization. This document is intended to guide researchers in designing experiments to determine its aqueous and organic solubility, as well as its stability under various stress conditions.

Introduction

This compound is a bifunctional molecule featuring both a pyridine and a pyrazole-carboxylic acid moiety. Such structures are of significant interest in medicinal chemistry due to their potential to interact with a variety of biological targets.[1] The carboxylic acid group is known to enhance solubility and provides a reactive handle for the synthesis of more complex molecules, such as esters and amides.[1][2] Its stability and compatibility with diverse reaction conditions make it a valuable building block in the development of novel therapeutic agents.[2] A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery and development, from initial screening to formulation.

Physicochemical Properties

While extensive experimental data for this compound is not available, some basic properties have been reported or can be predicted. These are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value/Information | Source |

| Molecular Formula | C₉H₇N₃O₂ | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| Appearance | Beige amorphous powder | [1] |

| Melting Point | >300 °C or 308-310 °C (with decomposition) | [1][3] |

| Density | 1.432 g/cm³ (Predicted) | [3] |

| Storage Conditions | Store at 0-8°C under an inert atmosphere (Nitrogen or Argon) | [1][3] |

| Purity | ≥95% or ≥97% (HPLC) | [1][4] |

| CAS Number | 374064-01-4 | [1][4] |

Solubility Profile

To provide a practical reference, Table 2 presents hypothetical yet realistic solubility data based on the properties of similar heterocyclic carboxylic acids. Researchers should experimentally verify these values.

Table 2: Estimated Solubility of this compound in Common Solvents at Room Temperature

| Solvent | Type | Estimated Solubility (mg/mL) |

| Water (pH 7.0) | Aqueous | 1 - 5 |

| 0.1 M HCl | Aqueous (Acidic) | 10 - 20 |

| 0.1 M NaOH | Aqueous (Basic) | > 50 |

| Ethanol | Polar Protic | 5 - 10 |

| Methanol | Polar Protic | 10 - 20 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 |

| Dichloromethane | Nonpolar | < 0.1 |

| Hexane | Nonpolar | < 0.1 |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, buffers of various pH, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of the compound to a vial containing a known volume of the solvent.

-

Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

-

Calculate the solubility in mg/mL or other desired units.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and formulation. While specific stability data is not available, its structure suggests potential degradation pathways. The pyrazole ring is generally stable, but the carboxylic acid and pyridine moieties can be susceptible to certain conditions.

Potential Degradation Pathways:

-

Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost.

-

Hydrolysis: The amide or ester derivatives that could be synthesized from the carboxylic acid would be susceptible to hydrolysis under acidic or basic conditions.

-

Oxidation: The pyridine ring could be susceptible to oxidation, especially in the presence of strong oxidizing agents.

-

Photodegradation: Aromatic heterocyclic compounds can be sensitive to light.

Table 3 provides a hypothetical summary of stability under forced degradation conditions. These are illustrative and require experimental verification.

Table 3: Estimated Stability of this compound under Forced Degradation Conditions

| Condition | Reagent/Stress | Temperature | Time | Estimated Degradation (%) |

| Acidic Hydrolysis | 0.1 M HCl | 60 °C | 24 h | < 5% |

| Basic Hydrolysis | 0.1 M NaOH | 60 °C | 24 h | 5 - 10% |

| Oxidative | 3% H₂O₂ | Room Temp | 24 h | 10 - 20% |

| Thermal | Solid State | 100 °C | 48 h | < 5% |

| Photolytic | Solid State | ICH Option 1 | - | 5 - 15% |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60 °C) for a specified time. Neutralize the solution before analysis.

-

Basic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60 °C) for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified time.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 100 °C) in an oven for a specified time.

-

Photostability: Expose the solid compound to light as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the remaining compound and to detect any degradation products.

Conclusion

While specific experimental data on the solubility and stability of this compound is currently limited in the public domain, this technical guide provides a foundational understanding based on its chemical structure and data from related compounds. The provided experimental protocols for solubility and stability testing offer a clear path for researchers to generate the necessary data for their specific applications. A comprehensive characterization of these properties is crucial for advancing the use of this promising molecule in pharmaceutical research and development. It is strongly recommended that experimental verification of the estimated properties be conducted.

References

Theoretical Modeling of Pyridine-Pyrazole Molecular Structures: A Technical Guide for Drug Discovery Professionals

Introduction

Pyridine-pyrazole fused heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. These compounds have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The biological activity of these molecules is intrinsically linked to their three-dimensional structure and electronic properties. Therefore, theoretical modeling plays a crucial role in understanding their structure-activity relationships (SAR) and in the rational design of new, more potent drug candidates. This technical guide provides an in-depth overview of the theoretical modeling of pyridine-pyrazole molecular structures, supported by experimental data and protocols.

Core Concepts in Theoretical Modeling

Computational chemistry provides powerful tools to investigate the geometric and electronic features of pyridine-pyrazole derivatives. Density Functional Theory (DFT) is a widely used quantum mechanical method for optimizing molecular geometries and calculating various molecular properties. Common functionals, such as B3LYP, paired with basis sets like 6-31G(d) or 6-311++G(d,p), offer a good balance between accuracy and computational cost for these systems.[1][2]

Key parameters derived from these calculations include:

-

Bond Lengths, Bond Angles, and Dihedral Angles: These define the molecule's 3D conformation, which is critical for its interaction with biological targets.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap, are important indicators of a molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic regions that are crucial for intermolecular interactions.

Data Presentation: Structural Parameters

The precise geometry of the pyridine-pyrazole core is fundamental to its biological function. The following tables summarize key bond lengths and angles for a representative 2,6-bis(3,5-dimethyl-N-pyrazolyl)pyridine complex, providing a reference for the structural characteristics of this class of compounds. Both experimental (X-ray crystallography) and theoretically calculated (DFT) values are presented for comparison.

Table 1: Selected Bond Lengths (Å) for a 2,6-bis(3,5-dimethyl-N-pyrazolyl)pyridine Complex [3]

| Bond | Experimental (X-ray) | Theoretical (DFT/B3LYP) |

| N1-N2 | 1.375(2) | 1.378 |

| N2-C3 | 1.343(2) | 1.352 |

| C3-C4 | 1.385(3) | 1.389 |

| C4-C5 | 1.393(3) | 1.401 |

| C5-N1 | 1.352(2) | 1.361 |

| N1-C6 | 1.418(2) | 1.425 |

| C6-C7 | 1.389(2) | 1.395 |

| C7-N3 | 1.341(2) | 1.349 |

| C7-C8 | 1.391(2) | 1.398 |

| C8-C9 | 1.388(2) | 1.394 |

| C9-N3 | 1.343(2) | 1.351 |

Table 2: Selected Bond Angles (°) for a 2,6-bis(3,5-dimethyl-N-pyrazolyl)pyridine Complex [3]

| Angle | Experimental (X-ray) | Theoretical (DFT/B3LYP) |

| C5-N1-N2 | 111.4(1) | 111.8 |

| N1-N2-C3 | 105.8(1) | 105.5 |

| N2-C3-C4 | 111.2(2) | 111.5 |

| C3-C4-C5 | 105.7(2) | 105.4 |

| N1-C5-C4 | 105.9(2) | 105.8 |

| N1-C6-C7 | 119.8(1) | 120.1 |

| C6-C7-N3 | 121.5(1) | 121.8 |

| C7-N3-C9 | 117.5(1) | 117.9 |

| N3-C9-C8 | 121.3(1) | 121.6 |

| C9-C8-C7 | 118.4(1) | 118.7 |

Experimental Protocols

The synthesis and biological evaluation of pyridine-pyrazole derivatives involve a series of well-defined experimental procedures.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

A common and efficient method for the synthesis of the pyrazolo[3,4-b]pyridine scaffold is through a cascade 6-endo-dig cyclization reaction.[4]

Materials:

-

5-Aminopyrazole derivative (1.0 equiv.)

-

Alkynyl aldehyde derivative (1.0 equiv.)

-

Silver trifluoroacetate (Ag(CF3CO2)) (10 mol%)

-

Trifluoromethanesulfonic acid (TfOH) (30 mol%)

-

N,N-Dimethylacetamide (DMAc)

Procedure:

-

To a 25 mL pressure vial, add the 5-aminopyrazole (0.20 mmol), alkynyl aldehyde (0.20 mmol), Ag(CF3CO2) (0.02 mmol), and TfOH (0.06 mmol).

-

Add DMAc (1.5 mL) to the vial.

-

Seal the vial and stir the reaction mixture at 100 °C for 2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, add 50 mL of water to the mixture.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with a 10% Na2S2O3 solution, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography using an ethyl acetate/petroleum ether mixture to obtain the desired pyrazolo[3,4-b]pyridine.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Pyridine-pyrazole test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Experimental Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the discovery and evaluation of novel pyridine-pyrazole based drug candidates, from initial design to biological testing.

Caption: A typical workflow for pyridine-pyrazole drug discovery.

EGFR Signaling Pathway Inhibition

Many pyridine-pyrazole derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The diagram below depicts a simplified EGFR signaling pathway and the point of inhibition by these small molecules.[5][6]

Caption: Inhibition of the EGFR signaling pathway by pyridine-pyrazoles.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amin ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01469F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

Exploring the Chemical Space of Substituted Pyrazole-3-Carboxylic Acids: A Technical Guide for Drug Discovery

Introduction

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil.[1][2] This five-membered heterocyclic motif, containing two adjacent nitrogen atoms, serves as a versatile pharmacophore due to its diverse biological activities and synthetic accessibility.[1][3] Among its many derivatives, substituted pyrazole-3-carboxylic acids have emerged as a particularly fruitful area of research, demonstrating a wide spectrum of pharmacological effects including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3][4]

This technical guide provides an in-depth exploration of the chemical space of substituted pyrazole-3-carboxylic acids. It is intended for researchers, scientists, and drug development professionals, offering a summary of synthetic strategies, biological activities, structure-activity relationships (SAR), and key experimental protocols.

General Synthetic Strategies

The synthesis of the pyrazole-3-carboxylic acid core is adaptable, allowing for the introduction of a wide array of substituents. A predominant and versatile method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5] This reaction is highly modular, enabling substitution at various positions of the pyrazole ring by selecting appropriate starting materials. Other synthetic routes include 1,3-dipolar cycloaddition reactions and transformations from other heterocyclic systems like pyranones.[4][6]

A generalized workflow for synthesizing substituted pyrazole-3-carboxylic acids often starts with the formation of the core heterocyclic ring, followed by modification of the carboxylic acid moiety.

Biological Activities and Therapeutic Potential

Substituted pyrazole-3-carboxylic acids have been investigated for a multitude of therapeutic applications, owing to their ability to interact with a diverse range of biological targets.

Antiviral Activity: Dengue Virus Protease Inhibitors

A significant area of research has been the development of pyrazole-3-carboxylic acid derivatives as inhibitors of the Dengue Virus (DENV) NS2B-NS3 protease, an enzyme essential for viral replication.[7][8] Structure-activity relationship (SAR) studies have shown that pyrazole-3-carboxylic acid derivatives with an aromatic substituent at the C5 position are generally more active than other regioisomers.[7] These compounds represent a promising class of flaviviral protease inhibitors with improved drug-like properties.[8]

The mechanism involves the inhibitor binding to the active site of the protease, preventing the cleavage of the viral polyprotein and thereby halting the viral replication cycle.

Cannabinoid Receptor (CB1) Antagonism

Certain pyrazole-3-carboxamide derivatives have been identified as potent and specific antagonists for the brain cannabinoid receptor (CB1).[9][10] The lead compound in this class, SR141716A, has been the basis for extensive SAR studies to identify the structural requirements for potent and selective CB1 antagonistic activity. These antagonists have potential therapeutic applications in antagonizing the side effects of cannabinoids.[9]

Key structural features for high affinity have been identified at three main positions on the pyrazole ring.

Antimicrobial and Anti-inflammatory Activities

Derivatives of pyrazole-3-carboxylic acid have demonstrated notable antibacterial and antifungal activities against a range of pathogens.[4][11] Studies have evaluated these compounds against bacteria such as Staphylococcus aureus and Escherichia coli, and various fungal strains, including Candida albicans.[4][11][12]

Furthermore, hybrid molecules combining the pyrazole-3-carboxylic acid scaffold with nitric oxide (NO) donor moieties have been synthesized.[12] These compounds have shown significant anti-inflammatory activity, in some cases superior to the standard drug indomethacin, with the added benefit of reduced ulcerogenic potential.[12][13]

Quantitative Data Summary

The following tables summarize quantitative biological data for representative substituted pyrazole-3-carboxylic acid derivatives from the literature.

Table 1: Antiviral Activity of Pyrazole-3-Carboxylic Acid Derivatives against Dengue Virus (DENV)

| Compound ID | N1-Substituent | C5-Substituent | DENV-2 Protease IC₅₀ (µM) | DENV-2 Antiviral EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Reference |

|---|---|---|---|---|---|---|

| 8 | 2,6-difluorophenyl | 4-chlorophenyl | 6.5 | >50 | >100 | [7] |

| 11 | 2-methylphenyl | 4-methoxyphenyl | 14 | 12 | >100 | [7] |